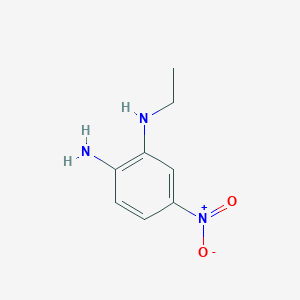

N1-ethyl-5-nitrobenzene-1,2-diamine

Description

N1-Ethyl-5-nitrobenzene-1,2-diamine is a nitro-substituted aromatic diamine with an ethyl group at the N1 position. Benzene-1,2-diamines are critical intermediates in organic synthesis, particularly for heterocyclic compounds like benzotriazoles and indoloquinoxalines . The nitro group at the 5-position is electron-withdrawing, influencing reactivity, while the ethyl substituent may enhance solubility compared to smaller alkyl groups (e.g., methyl) due to increased hydrophobicity .

Synthetic routes for similar diamines involve reduction of nitro precursors using SnCl₂ under reflux conditions . For example, 4-(substituted)-5-fluorobenzene-1,2-diamines are synthesized via SnCl₂-mediated reduction of nitro compounds in ethanol, followed by alkaline workup . This method may apply to this compound, though optimization would be required for the ethyl substituent.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-N-ethyl-4-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C8H11N3O2/c1-2-10-8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2,9H2,1H3 |

InChI Key |

SLBRMWWEKLJSPO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-5-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of N-ethyl-1,2-benzenediamine using nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a solvent such as sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by nitration and alkylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-ethyl-1,2-benzenediamine, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

N1-ethyl-5-nitrobenzene-1,2-diamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biological molecules. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs and their substituent effects:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂) reduce electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative cyclization .

- Alkyl substituents (e.g., ethyl, methyl) improve solubility in organic solvents but may introduce steric hindrance .

- Halogenated analogs (e.g., 4-chlorobenzene-1,2-diamine) exhibit higher reactivity in cyclization reactions, yielding products in >70% efficiency .

Spectroscopic Characterization

- NMR Trends : In N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, methoxy groups resonate at δ 3.77 ppm in ¹H NMR, while aromatic protons appear between δ 6.3–7.2 ppm . For this compound, analogous shifts for the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~3.3 ppm for CH₂) and nitro-associated aromatic protons (δ ~7.5–8.5 ppm) are expected.

Biological Activity

N1-ethyl-5-nitrobenzene-1,2-diamine is a compound of significant interest in both synthetic organic chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its nitro and amine functional groups, which play crucial roles in its reactivity and biological interactions. The compound can undergo various chemical reactions, including reduction and electrophilic aromatic substitution, which influence its biological activity.

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Reduction | Nitro group can be reduced to an amino group using hydrogen gas and a catalyst. |

| Substitution | Electrophilic aromatic substitution occurs with incoming electrophiles directed to the meta position. |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets through its nitro and amino groups. The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, potentially leading to cellular responses.

Enzyme Interaction

Research indicates that this compound can act as an intermediate in enzyme-catalyzed reactions involving nitro compounds. It has been studied for its role in the synthesis of pharmaceutical compounds and as a precursor in the production of dyes and pigments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, derivatives synthesized from this compound have shown significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) for these derivatives suggest strong antibacterial effects .

Anticancer Potential

The compound's anticancer potential has also been explored. In one study, derivatives showed promising results in inhibiting the growth of cancer cells in vitro. For example, compounds derived from this compound demonstrated IC50 values indicating effective cytotoxicity against certain cancer cell lines .

Case Study: Anti-Cancer Activity

A specific case study involved testing a derivative of this compound on mice with tumor growth. The results indicated significant suppression of tumor growth compared to control groups, suggesting that modifications to the original compound could enhance its therapeutic efficacy against cancer .

Summary of Key Studies

| Study | Findings |

|---|---|

| Goreti Ribeiro Morais et al. (2023) | Demonstrated significant anticancer activity in tumor-suffering mice with N1 derivatives. |

| Antimicrobial Studies | Showed effectiveness against multiple bacterial strains with low MIC values for derivatives. |

| Mechanistic Studies | Identified reduction pathways contributing to biological activity through reactive intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.